REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4](=[O:6])[CH3:5].[C:7](OC(=O)C)(=[O:9])[CH3:8]>C(O)(=O)C>[C:7]([O:1][CH2:2][CH2:3][C:4](=[O:6])[CH3:5])(=[O:9])[CH3:8]
|
Name
|
|
Quantity
|
101.48 g
|
Type
|
reactant
|
Smiles
|
OCCC(C)=O
|
Name
|
|
Quantity
|
131.05 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by vacuum distillation at about 24 torr and vapor temperatures
|
Type
|
CUSTOM
|
Details
|
rising to about 49° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |